molecular formula C24H18N2O7 B5183007 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid

3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid

Numéro de catalogue B5183007
Poids moléculaire: 446.4 g/mol
Clé InChI: PUASOJJDIPBYFV-UYRXBGFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound of interest belongs to a class of chemicals that include pyrazolines and benzofurans, known for their significant biological activities and chemical properties. These compounds serve as building blocks for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their therapeutic potentials.

Synthesis Analysis

Synthesis of related heterocyclic compounds often involves the use of dicyanomethylene derivatives as key intermediates. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives are valuable for constructing pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles. This demonstrates the versatile reactivity of such compounds under mild reaction conditions, enabling the generation of various heterocyclic structures from a range of precursors (Gomaa & Ali, 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class often includes multiple functional groups, such as ethoxycarbonyl and dioxo groups, contributing to their complex behavior and reactivity. The structural analysis typically involves spectroscopic methods and computational chemistry to understand their conformations and electronic properties.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions, driven by their functional groups. Their chemical properties are influenced by the presence of these reactive groups, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds in different environments. These properties are typically determined through experimental measurements and can significantly affect the compound's application in drug formulation and delivery.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, including antimicrobial, antioxidant, and potential antineoplastic properties. Their reactivity towards various reagents and conditions can be leveraged to synthesize compounds with desired biological activities (Hossain et al., 2020).

Mécanisme D'action

AKOS000113068, also known as 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid or 3-(5-{[(4Z)-1-[4-(ETHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, is a complex oligosaccharide that has been found to have significant effects on the body’s metabolic processes .

Target of Action

The primary targets of AKOS000113068 are the alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars .

Mode of Action

AKOS000113068 acts as a competitive inhibitor of pancreatic alpha-amylase and membrane-bound alpha-glucosidases . By inhibiting these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes by AKOS000113068 affects the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . This results in a reduction in postprandial serum insulin and glucose peaks .

Pharmacokinetics

The pharmacokinetic properties of AKOS000113068 are characterized by its low absorption and exclusive metabolism via the gastrointestinal (GI) tract . Less than 2% of the drug is absorbed as active drug, while about 35% is absorbed as metabolites . The drug is excreted in the urine (about 34% as inactive metabolites) and feces (about 51% as unabsorbed drug) .

Result of Action

The result of AKOS000113068’s action is a reduction in postprandial blood glucose and insulin levels . This makes it a useful adjunct to diet and exercise for the management of blood sugar levels in patients with type 2 diabetes .

Propriétés

IUPAC Name

3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-2-32-24(31)14-6-8-17(9-7-14)26-22(28)19(21(27)25-26)13-18-10-11-20(33-18)15-4-3-5-16(12-15)23(29)30/h3-13H,2H2,1H3,(H,25,27)(H,29,30)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUASOJJDIPBYFV-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.